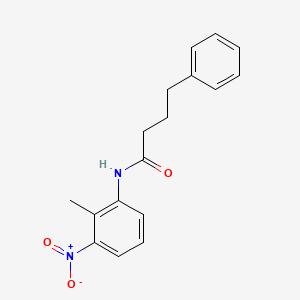![molecular formula C12H17NO4S B5779392 ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)
ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EET and is synthesized through a specific method that involves the use of various reagents.
Mecanismo De Acción
The mechanism of action of EET is not fully understood. However, studies have shown that it acts as an inhibitor of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. EET has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects
EET has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that EET inhibits the growth of certain cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that EET exhibits anti-inflammatory and analgesic effects. It has also been shown to reduce the severity of certain neurological disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EET has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under certain conditions, making it suitable for long-term storage. However, EET has certain limitations for lab experiments. It is highly reactive and can easily degrade under certain conditions, making it difficult to handle. It is also relatively expensive, making it less accessible for some research groups.
Direcciones Futuras
There are several future directions for the research on EET. One direction is to further explore its potential applications in medicine, particularly in the treatment of cancer and neurological disorders. Another direction is to investigate its potential use as a pesticide and its impact on the environment. Additionally, research can be conducted to optimize the synthesis method of EET and to develop more efficient and cost-effective methods for its production.
Conclusion
In conclusion, EET is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of EET involves a specific method that utilizes various reagents. EET has been extensively studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it has been shown to exhibit anti-inflammatory and anti-cancer properties. EET has several advantages for lab experiments, but also has certain limitations. There are several future directions for the research on EET, which can further expand our understanding of its potential applications.
Métodos De Síntesis
The synthesis of EET involves the reaction of 4-ethyl-2-amino-5-methylthiophene-3-carboxylic acid with ethyl chloroformate and methanol. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization to obtain pure EET.
Aplicaciones Científicas De Investigación
EET has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, EET has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, EET has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, EET has been studied for its potential use as a precursor for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
ethyl 4-ethyl-2-(methoxycarbonylamino)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-5-8-7(3)18-10(13-12(15)16-4)9(8)11(14)17-6-2/h5-6H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWSYLBWSANJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)


![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)


![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)